molecular formula C14H18FNO4 B1332855 (R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid CAS No. 500789-04-8

(R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid

Cat. No.: B1332855
CAS No.: 500789-04-8
M. Wt: 283.29 g/mol
InChI Key: IQPQPXUDXQDVMK-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid is a useful research compound. Its molecular formula is C14H18FNO4 and its molecular weight is 283.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Peptide Synthesis and Isosteres : This compound is used in the synthesis of peptide analogs and isosteres. For example, it has been utilized in the stereocontrolled synthesis of hydroxyethylene dipeptide isosteres (Nadin, Lopez, Neduvelil, & Thomas, 2001).

  • Biologically Active Residue Synthesis : Research has shown its application in generating transient sulfenic acids, which are subsequently transformed into sulfoxides with biologically active residues (Aversa, Barattucci, Bonaccorsi, & Giannetto, 2005).

  • Drug Design and Hydrogel Formation : It has been involved in the synthesis of compounds useful for new drug designs (Lecinska et al., 2010). Additionally, it has been employed in creating hydrogelators for potential localized cancer therapy, due to its ability to form hydrogels and its effectiveness in drug delivery (Guchhait et al., 2021).

  • Fluorine-Containing Compounds : Its fluorine-containing variant has been investigated as a putative fluorinated natural product, which is rare in nature. This research highlighted the novelty of aromatic fluorine substituents in natural products (Aldemir, Kohlhepp, Gulder, & Gulder, 2014).

  • Catalysis and Organic Synthesis : It's also utilized in catalysis and other organic synthesis processes. For instance, its derivatives have been used in rhodium-catalyzed hydroformylation (Mikhel et al., 2011).

  • Vibrational and Electronic Structure Analysis : The compound has been studied for its vibrational and electronic structures, aiding in a deeper understanding of its chemical properties (Pallavi & Tonannavar, 2020).

  • Enzymatic Processes : The compound has been synthesized via continuous enzymatic processes, demonstrating its potential in efficient and sustainable chemical production (Tao & Mcgee, 2002).

Safety and Hazards

The related compound 3-(3-Fluorophenyl)propionic acid is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

(3R)-3-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPQPXUDXQDVMK-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375868
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500789-04-8
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500789-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.